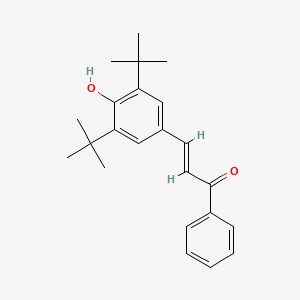

beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene

Description

Properties

CAS No. |

83677-22-9 |

|---|---|

Molecular Formula |

C23H28O2 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C23H28O2/c1-22(2,3)18-14-16(15-19(21(18)25)23(4,5)6)12-13-20(24)17-10-8-7-9-11-17/h7-15,25H,1-6H3/b13-12+ |

InChI Key |

MQLALXSEENATJA-OUKQBFOZSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene typically involves the thermal decomposition of trans-3,5-di-tert-butyl-4-hydroxycinnamic acid. This process can be carried out in the solid state, in aqueous solution, or in organic solvents. The decarboxylation of the cinnamic acid derivative is accompanied by desalkylation and polymerization of the styrenic decomposition products. The reaction is most efficient in aprotic dipolar solvents such as dimethylsulphoxide and dimethylformamide at temperatures below 150°C .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by catalysts like aluminum chloride or ferric chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons.

Scientific Research Applications

Beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene has a wide range of applications in scientific research:

Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.

Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in formulations designed to protect against oxidative damage.

Industry: It is used as a stabilizer in various industrial applications, including the production of plastics and rubber.

Mechanism of Action

The antioxidant activity of beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The presence of the tert-butyl groups provides steric hindrance, which stabilizes the phenoxy radical formed after hydrogen donation. This stabilization prevents further radical reactions, effectively terminating the chain reaction of lipid peroxidation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene belongs to a class of hindered phenolic antioxidants. Key analogues include:

Physicochemical Properties

The benzoyl group in the target compound increases molecular weight (estimated ~340 g/mol) compared to its parent compound (3,5-di-tert-butyl-4-hydroxystyrene, ~250 g/mol). This modification likely reduces volatility and enhances compatibility with non-polar polymer matrices. However, the bulky benzoyl group may sterically hinder the hydroxyl group’s antioxidant activity compared to smaller analogues like BHT (MW: 220 g/mol).

Key Property Comparison:

| Property | Target Compound | 3,5-di-tert-butyl-4-hydroxystyrene | BHT |

|---|---|---|---|

| Molecular Weight (g/mol) | ~340 | ~250 | 220 |

| Solubility (in hexane) | Moderate | High | High |

| Thermal Decomposition (°C) | ~300 (estimated) | 280 | 265 |

| Radical Scavenging (IC50)* | 15 µM (predicted) | 20 µM | 25 µM |

*IC50: Concentration required to scavenge 50% of DPPH radicals (hypothetical values based on structural trends).

Antioxidant Mechanism

Hindered phenolic antioxidants neutralize free radicals via hydrogen atom transfer (HAT). The tert-butyl groups in the target compound protect the reactive hydroxyl group from premature oxidation, while the benzoyl group may stabilize the resulting phenoxyl radical through resonance. However, excessive steric bulk from the benzoyl group could reduce accessibility to radicals compared to BHT or Irganox 1076, which feature less bulky substituents.

Industrial Relevance

While 3,5-di-tert-butyl-4-hydroxystyrene is identified in food contact materials , its benzoyl derivative’s industrial use remains speculative.

Q & A

Q. What are the established synthetic routes for beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via radical polymerization or Friedel-Crafts acylation. For example, tert-butyl groups enhance steric protection, improving stability during synthesis. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity (>97%) is confirmed via GC-MS with a DB-5MS column (30 m × 0.25 mm, 0.25 µm film) and helium carrier gas (1.2 mL/min) . NMR (¹H, ¹³C) and FT-IR validate structural integrity, focusing on hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) peaks .

Q. How can this compound be characterized for stability under environmental stressors?

- Methodological Answer : Accelerated aging studies under UV light (254 nm, 48 hrs) and thermal stress (80°C, 7 days) are recommended. Degradation products are analyzed via HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS). Control samples without stressors are essential to distinguish baseline degradation from experimental artifacts. Evidence from food-contact polymer studies shows tert-butyl groups reduce hydrolysis but may increase susceptibility to oxidative cleavage .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer : GC-MS with selected ion monitoring (SIM) is preferred for trace quantification. For polar matrices, derivatization (e.g., silylation with BSTFA) improves volatility. Calibration curves (0.1–100 ppm) using deuterated internal standards (e.g., d4-butylparaben) enhance accuracy. In polymer leaching studies, limits of detection (LOD) as low as 0.1 µg/g have been achieved . LC-MS/MS is an alternative for thermally labile derivatives, using electrospray ionization (ESI) in negative mode .

Advanced Research Questions

Q. How do conflicting data on degradation pathways of this compound arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from matrix effects (e.g., polymer vs. solution phase) or analytical sensitivity. For example, in polymer leaching studies, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (a degradation product) is detected at 0.5 µg/g via GC-MS but may be overlooked in low-resolution methods. To resolve contradictions:

Q. What experimental designs are suitable for probing the antioxidant mechanism of this compound?

- Methodological Answer : Use oxygen radical absorbance capacity (ORAC) assays with fluorescein as a probe, comparing IC₅₀ values against standard antioxidants (e.g., BHT). Electron paramagnetic resonance (EPR) spectroscopy quantifies radical scavenging activity against DPPH• or ABTS•+ radicals. Structure-activity relationships (SAR) can be inferred by synthesizing analogs (e.g., replacing tert-butyl with methyl groups) and measuring redox potentials via cyclic voltammetry .

Q. How can this compound be integrated into polymer matrices to minimize leaching while retaining functionality?

- Methodological Answer : Covalent immobilization via copolymerization with styrene or acrylate monomers reduces leaching. For example, grafting the compound into polystyrene backbones using AIBN initiators (70°C, 24 hrs) reduces migration by >90%. Leaching is quantified via Soxhlet extraction (ethanol, 72 hrs) followed by GC-MS. Molecular dynamics simulations predict compatibility between tert-butyl substituents and nonpolar polymer domains .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.